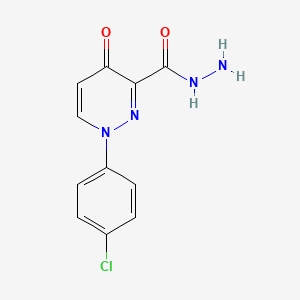

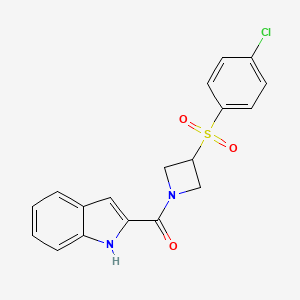

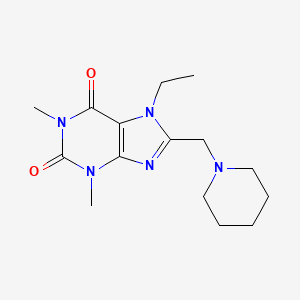

1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide (4-COP) is an important synthetic intermediate in the production of various pharmaceuticals and agrochemicals. It is a versatile reagent that can be used for a variety of synthetic transformations, including the synthesis of heterocyclic compounds and the synthesis of amines and amides. 4-COP is also used as a starting material in the preparation of various heterocyclic compounds, such as pyridazines, pyrimidines, and pyrazolones.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

- Research shows that derivatives of pyridazine compounds, including those similar to 1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide, are used in the synthesis of new heterocyclic compounds with potential biological activities. These compounds exhibit antimicrobial and antifungal properties (Sayed et al., 2003).

Antimicrobial and Antifungal Activities

- Some pyridazine derivatives demonstrate significant antimicrobial activities. For example, studies have shown that certain pyridazine compounds have been effective against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans (Sah et al., 2014).

Inhibition of Corrosion

- Pyridazine derivatives have been used in studies focusing on the inhibition of steel corrosion in acidic media. Research suggests that substituting an oxygen atom with sulfur in a pyridazine molecule significantly increases its efficiency as a corrosion inhibitor (Bouklah et al., 2004).

Anti-inflammatory Applications

- Investigations into pyridazine analogues have revealed their potential in anti-inflammatory treatments. Some studies have identified specific compounds that show significant inhibition of phospholipase A2, an enzyme involved in the inflammatory process, suggesting their use as nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

Anticancer Activity

- Recent research has focused on synthesizing new derivatives of pyridazine with potent anticancer effects. Some studies have explored the molecular docking of these compounds against cancer cell lines, showing promising results in inhibiting cancer cell growth (Mehvish & Kumar, 2022).

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

For instance, some compounds with similar structures have been found to inhibit certain enzymes, disrupting the normal functioning of cells .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition of cell growth or the induction of cell death .

Pharmacokinetics

Similar compounds have been found to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been found to have various effects, such as inhibiting cell growth, inducing cell death, or modulating immune responses .

Action Environment

The action, efficacy, and stability of 1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and light conditions can affect the compound’s stability .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-4-oxopyridazine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2/c12-7-1-3-8(4-2-7)16-6-5-9(17)10(15-16)11(18)14-13/h1-6H,13H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJOOOJLMCKSPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2873687.png)

![2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B2873690.png)

![4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B2873692.png)

![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)

![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,2-dichloroacetate](/img/structure/B2873710.png)